1,3-Oxazole-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXHUIKFGEJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693257 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-30-6 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Oxazole Heterocycle in Contemporary Organic and Medicinal Chemistry Research
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, primarily due to its ability to engage with a wide array of biological targets through various non-covalent interactions. nih.govsemanticscholar.org The oxazole (B20620) scaffold is present in numerous clinically used drugs, highlighting its value in the development of therapeutic agents. semanticscholar.org
The significance of the oxazole ring stems from its versatile pharmacological profile. Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including:
Anticancer: Oxazole derivatives are being extensively investigated for their potential to combat various cancers. They can act on different cellular mechanisms to inhibit tumor growth. nih.govnih.gov
Antimicrobial: The oxazole nucleus is a key component in many compounds showing potent antibacterial and antifungal properties. derpharmachemica.combiointerfaceresearch.comajrconline.org
Anti-inflammatory: Certain oxazole derivatives exhibit significant anti-inflammatory effects.
Antiviral, antitubercular, and antiparasitic activities: The structural versatility of oxazoles allows for the design of compounds targeting a range of pathogenic organisms. nih.gov
This wide range of activities makes the oxazole heterocycle a privileged scaffold in drug discovery, providing a robust platform for the development of new therapeutic agents. nih.govnih.gov
The Role of the Carbohydrazide Functional Group As a Synthetic Handle and Pharmacophore
The carbohydrazide (B1668358) group (-CONHNH2) is another critical component of 1,3-Oxazole-5-carbohydrazide. This functional group plays a dual role in the design and development of new chemical entities.
From a synthetic perspective, the carbohydrazide moiety is a versatile "handle." It can be readily transformed into a variety of other functional groups and heterocyclic systems. For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, or it can be cyclized to generate heterocycles like 1,3,4-oxadiazoles or pyrazoles. researchgate.netresearchgate.net This reactivity makes it an invaluable tool for creating libraries of diverse compounds for biological screening.
As a pharmacophore, the carbohydrazide group is known to contribute to the biological activity of a molecule. It is a key structural feature in several therapeutic agents and is associated with a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netacs.org The hydrogen bonding capabilities of the -NH and C=O groups within the carbohydrazide moiety often play a crucial role in the interaction of the molecule with its biological target.
Current Research Trajectories and Future Prospects for 1,3 Oxazole 5 Carbohydrazide in Scholarly Investigations
Direct Synthesis Approaches to this compound
Direct synthetic methods provide a straightforward route to this compound, primarily involving the functional group interconversion of pre-existing 1,3-oxazole-5-carboxylic acids or their ester derivatives.
Conversion of 1,3-Oxazole-5-carboxylic Acids or Esters to Hydrazides via Hydrazinolysis
The most common and direct method for preparing this compound is through the hydrazinolysis of the corresponding 1,3-oxazole-5-carboxylic acid esters. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), typically in a suitable solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. smolecule.comrsc.org This nucleophilic acyl substitution reaction efficiently converts the ester moiety into the desired carbohydrazide.
The initial step in this sequence often involves the esterification of a 1,3-oxazole-5-carboxylic acid to produce the necessary ester precursor. smolecule.comosti.gov For instance, 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid is first converted to its ethyl or methyl ester through acid-catalyzed alcoholysis before undergoing hydrazinolysis. smolecule.com Similarly, the synthesis of 5-phenylisoxazole-3-carbohydrazide (B1588772) begins with the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol. rsc.org
A study on the synthesis of acid hydrazides from carboxylic acids in a continuous flow process demonstrated the conversion of 5-methylisoxazole-3-carboxylic acid to its hydrazide with a high yield. osti.gov This process first involved esterification in the presence of sulfuric acid, followed by reaction with hydrazine hydrate. osti.gov
Table 1: Examples of Hydrazinolysis for Carbohydrazide Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 5-phenylisoxazole-3-carboxylate | Hydrazine hydrate, refluxing methanol, 3-5 h | 5-Phenylisoxazole-3-carbohydrazide | rsc.org |
| Ethyl or methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Hydrazine hydrate, refluxing ethanol or methanol | 5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide | smolecule.com |
| 5-Methylisoxazole-3-carboxylic acid | 1. H2SO4, methanol (esterification) 2. Hydrazine hydrate | 5-Methylisoxazole-3-carbohydrazide | osti.gov |
| Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate derivatives | 1. Van Leusen's reaction 2. KOH, dioxane-water (hydrolysis) 3. Thionyl chloride 4. Hydrazine | Pyrrole-3-carbohydrazide derivatives | biointerfaceresearch.com |
Cyclization Reactions Employing Carbohydrazide Precursors for 1,3-Oxazole Ring Formation
An alternative direct approach involves the construction of the 1,3-oxazole ring from acyclic precursors that already contain the carbohydrazide functionality or a group that can be readily converted to it. One such method involves the multicomponent reaction of a carbohydrazide, a dialkyl acetylenedicarboxylate, and a ketone under solvent-free conditions at room temperature to produce oxazole (B20620) derivatives in good yields. ajgreenchem.comajgreenchem.com
Another strategy involves the cyclization of intermediates derived from carbohydrazides. For example, some syntheses of 1,3,4-oxadiazoles, which are isomeric to 1,3-oxazoles, utilize carbohydrazide precursors that undergo cyclization reactions. nih.gov While not a direct synthesis of 1,3-oxazoles, these methods highlight the utility of carbohydrazides in forming five-membered heterocyclic rings.
Indirect Synthetic Pathways through Strategic Precursor Modification
Indirect methods involve the synthesis of a substituted 1,3-oxazole ring followed by modification of a substituent at the C-5 position to generate the carbohydrazide group.
Derivatization of Pre-formed 1,3-Oxazole-5-carboxylate Esters
This approach is closely related to the direct hydrazinolysis method but can be considered indirect if the synthesis of the initial ester is complex. The core of this strategy lies in the versatility of the ester group, which can be introduced through various means and subsequently converted to the hydrazide. For instance, 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acids can be synthesized and then converted to their corresponding amides and potentially hydrazides through activation with thionyl chloride followed by reaction with an appropriate amine or hydrazine. biointerfaceresearch.com
The synthesis of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives can be achieved through cyclization of amino acids or condensation reactions, followed by esterification to introduce the methoxycarbonyl group, which could then be a precursor for hydrazinolysis. smolecule.com
Utilization of Carbohydrazide as a Versatile Synthon in Oxazole Ring Construction
Carbohydrazide and its derivatives are valuable building blocks in heterocyclic synthesis. atamanchemicals.com They can be used to construct the oxazole ring through various cyclization strategies. For example, carbohydrazide can react with other reagents to form intermediates that subsequently cyclize to form the oxazole ring. One study demonstrated the preparation of oxazole derivatives through a multicomponent reaction involving carbohydrazide, dialkyl acetylenedicarboxylate, and a ketone. ajgreenchem.comajgreenchem.com
In a different approach, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride was reacted with hydrazine hydrate to produce a carbohydrazide, which was then used as a precursor for the synthesis of 1,3-oxazole derivatives. researchgate.net This highlights the role of carbohydrazide as a key intermediate that can be elaborated into the final heterocyclic system.
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry has introduced advanced techniques to improve the efficiency and environmental friendliness of chemical reactions. In the context of this compound synthesis, continuous flow systems have been employed for the large-scale production of acid hydrazides from carboxylic acids. osti.gov This method offers better control over reaction conditions and can lead to higher yields and purity compared to traditional batch processes. osti.gov
Microwave-assisted synthesis is another advanced technique that has been used for the synthesis of 1,3-oxazole analogues, which could potentially be applied to the synthesis of this compound and its derivatives to accelerate reaction times and improve yields. researchgate.net
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving purity. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like oxazoles by enabling rapid heating and precise temperature control. nih.govnih.gov
A prominent microwave-assisted method for constructing the oxazole ring is the van Leusen reaction, which involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com Researchers have demonstrated that by irradiating a mixture of a substituted aryl aldehyde and TosMIC in the presence of a base like potassium phosphate (B84403) in a solvent such as isopropanol, 5-substituted-1,3-oxazoles can be synthesized with high efficiency. nih.gov The reaction time is significantly reduced from several hours under conventional heating to just a few minutes under microwave irradiation, often leading to excellent yields. nih.govijpsonline.com For instance, the reaction of benzaldehyde (B42025) with TosMIC under microwave conditions (350 W, 65 °C) for 8 minutes yields 5-phenyl oxazole in 96% yield. nih.gov This protocol has been successfully applied to a gram-scale synthesis, highlighting its potential for larger-scale production. nih.gov
Another microwave-assisted approach involves the synthesis of 2-amino-4-substituted-1,3-oxazole derivatives by irradiating a mixture of a p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com This method provides a rapid and efficient route to oxazoles with different substitution patterns. ijpsonline.com The significant reduction in reaction time and the high yields obtained make microwave-assisted synthesis a preferred method over conventional heating protocols for preparing oxazole precursors to this compound. pnrjournal.com
The table below summarizes representative examples of microwave-assisted synthesis of oxazole derivatives, which are key precursors for this compound.
| Reactants | Base/Catalyst | Conditions | Product | Yield (%) | Reference |
| Benzaldehyde, TosMIC | K₃PO₄ | Microwave (350W), 65°C, 8 min | 5-Phenyl-1,3-oxazole | 96% | nih.gov |
| p-Substituted 2-bromoacetophenone, Urea | - | Microwave irradiation | 2-Amino-4-(p-substituted phenyl)-1,3-oxazole | N/A | ijpsonline.com |
| Hippuric acid, Substituted aldehyde | MgO/Al₂O₃ | Microwave irradiation | Azalactone (Oxazolone derivative) | N/A | ijpsonline.com |
| Isoniazid, Aromatic aldehyde | DMF (catalytic) | Microwave (300W), 3 min | N'-(Arylmethylene)isonicotinohydrazide | Good | nih.gov |
Once the 5-substituted oxazole ester is obtained, it can be readily converted to the corresponding carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent like methanol or ethanol. pnrjournal.comresearchgate.net
Metal-Catalyzed Approaches for Regioselective Substitution and Coupling
Transition-metal catalysis offers a powerful toolkit for the regioselective synthesis and functionalization of the oxazole ring system. Catalysts based on palladium, copper, and gold are frequently employed to facilitate C-H activation, cross-coupling reactions, and annulations, providing access to a wide array of substituted oxazoles that can serve as precursors to this compound. nih.govmdpi.combeilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille reactions, are highly effective for introducing substituents at specific positions of the oxazole ring. beilstein-journals.orgnih.gov Direct C-H arylation of oxazoles with aryl halides or tosylates has become an increasingly popular alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of the oxazole substrate. beilstein-journals.org For example, the direct C-5 arylation of ethyl oxazole-4-carboxylate can be achieved using a palladium catalyst with specific ligands and bases, demonstrating the ability to selectively functionalize the position required for the synthesis of 5-substituted derivatives. beilstein-journals.org Similarly, Pd-catalyzed direct C-H alkylation of benzoxazoles with various alkyl halides has been reported, showcasing the versatility of this approach. mdpi.com
Gold-catalyzed reactions have also emerged as a valuable method for oxazole synthesis. A notable example is the gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. acs.org Furthermore, gold-catalyzed intermolecular formal [3+2] dipolar cycloadditions of alkynyl thioethers with N-acyl pyridinium (B92312) N-aminides provide regioselective access to densely functionalized oxazoles. nih.govscispace.com This method is tolerant of various functional groups and offers a convergent route to complex oxazole structures. nih.govscispace.com
Copper-catalyzed reactions are also widely used. For instance, Cu(I)-catalyzed direct arylation of oxazoles at the C-2 position has been achieved using aryl iodides or bromides. beilstein-journals.org While this functionalizes a different position, it underscores the utility of copper in oxazole chemistry. More relevantly, copper-catalyzed protocols for the synthesis of 1,3,4-oxadiazoles from hydrazides and arylacetic acids have been developed, which involve dual oxidation and could potentially be adapted for 1,3-oxazole synthesis. nih.gov
The following table presents examples of metal-catalyzed reactions for the synthesis and functionalization of oxazoles.
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Key Feature | Reference(s) |
| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base | Oxazole, Aryl bromide | C5-Arylated oxazole | Regioselective functionalization at C-5 | beilstein-journals.org |
| Direct C-H Alkenylation | Pd(OAc)₂, AgOAc | 2-Substituted azole, Alkene | 5-Alkenylated azole | Fujiwara-Moritani reaction | mdpi.com |
| [3+2] Cycloaddition | Gold(I) catalyst | Alkynyl thioether, N-aminide | Densely substituted oxazole | Regioselective, functional group tolerant | nih.govscispace.com |
| Direct C-H Arylation | Cu(I), Ligand, Base | 5-Arylated oxazole, Aryl iodide | C2, C5-Diarylated oxazole | Selective C-2 arylation | beilstein-journals.org |
| Alkoxycarbonylation | Pd(PPh₃)₂Cl₂, Base | 3-Chloro-1,2,4-thiadiazole, CO | 3-Methyl-1,2,4-thiadiazole-5-carboxylate | Synthesis of a C-5 ester | google.com |
The synthesis of a 5-carboxy-functionalized oxazole via these methods provides the necessary precursor, which can then be converted to this compound via standard procedures involving activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with hydrazine. researchgate.net
Metal-Free Annulation and Oxidative Cyclization Methodologies
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and sustainability. researchgate.netresearchgate.net Metal-free annulation and oxidative cyclization reactions have proven to be highly effective for the construction of the oxazole skeleton. acs.orgbenthamdirect.com
A prominent metal-free strategy is the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. acs.orgnih.gov This approach, often mediated by hypervalent iodine(III) reagents like iodosobenzene (B1197198) (PhIO) in the presence of a strong acid such as triflic acid (TfOH), allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.govorganic-chemistry.org This methodology is applicable to both terminal and internal alkynes and offers a green alternative to metal-catalyzed processes. organic-chemistry.org
Another important metal-free route is the oxidative cycloisomerization of N-propargyl amides. benthamdirect.com Hypervalent iodine reagents can catalyze these reactions, acting as both an activator for the carbon-carbon triple bond and a donor of heteroatomic functional groups in a single step. benthamdirect.com This leads to oxazoles with various functional groups on their side chains. benthamdirect.com
Furthermore, transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide in the presence of a base like t-BuOK has been shown to regioselectively produce 2,4,5-trisubstituted oxazoles in high yields. acs.org Other metal-free methods include the oxidative coupling of benzylamines and 1,3-dicarbonyl compounds, and modified van Leusen strategies using non-metallic bases. researchgate.net These approaches highlight the growing diversity of metal-free reactions for synthesizing the oxazole core. researchgate.netresearchgate.net
The table below details examples of metal-free synthetic strategies for oxazole derivatives.
| Methodology | Key Reagents | Reactants | Product | Key Feature | Reference(s) |
| [2+2+1] Annulation | PhIO, TfOH | Alkyne, Nitrile | 2,4-Disubstituted or 2,4,5-Trisubstituted Oxazole | Metal-free, regioselective | acs.orgnih.govorganic-chemistry.org |
| Oxidative Cycloisomerization | Iodine(III) reagents | N-Propargyl amide | Functionalized Oxazole | Metal-free, peculiar activation of alkynes | benthamdirect.com |
| Heterocyclization | t-BuOK | 1,3-Diyne, N,O-Bis(trimethylsilyl)acetamide | 2,4,5-Trisubstituted Oxazole | Transition-metal free, regioselective | acs.org |
| Oxidative Coupling | External base | Benzylamine, 1,3-Dicarbonyl compound | Polysubstituted Oxazole | Metal-free, good functional group tolerance | researchgate.net |
Following the successful metal-free synthesis of an oxazole with a suitable functional group at the C-5 position (like an ester or nitrile), standard chemical transformations can be employed to yield the final this compound product. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to the carbohydrazide.
Nucleophilic Acyl Substitution Reactions at the Carbohydrazide Moiety
The carbohydrazide functional group at the 5-position of the 1,3-oxazole ring is a key site for a variety of chemical transformations. Its reactivity is primarily governed by the nucleophilic nature of the terminal amino group and the electrophilic character of the carbonyl carbon. This allows for a range of nucleophilic acyl substitution reactions, leading to the synthesis of diverse derivatives with potential applications in various fields of chemistry.
Formation of Hydrazones and Schiff Bases through Condensation with Carbonyl Compounds
The reaction of this compound with aldehydes and ketones provides a straightforward route to the corresponding hydrazones, a class of compounds often referred to as Schiff bases. scispace.comijrrr.com This condensation reaction is typically catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol and proceeds through a nucleophilic addition-elimination mechanism. ekb.eg The primary amine of the carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. scispace.com Subsequent dehydration, often facilitated by heating, yields the stable C=N double bond characteristic of a hydrazone. scispace.com
This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the hydrazone framework by varying the structure of the carbonyl compound. For instance, various aromatic aldehydes can be condensed with the carbohydrazide to produce a library of N-arylmethylidene-1,3-oxazole-5-carbohydrazides. ekb.egnih.gov The general reaction is depicted below:
R-CHO + H₂NNHC(=O)-[1,3-oxazole] → R-CH=NNHC(=O)-[1,3-oxazole] + H₂O
The formation of these hydrazones can be confirmed using various spectroscopic techniques, including IR, ¹H-NMR, and mass spectrometry. researchgate.net
Cyclocondensation Reactions to Form Novel Fused Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Pyrazolones)
The carbohydrazide moiety serves as a versatile building block for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the carbohydrazide with bifunctional reagents, leading to the formation of new five- or six-membered rings.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through several methods. One common approach involves the cyclization of the corresponding hydrazide. For example, treatment with carbon disulfide in the presence of a base like potassium hydroxide (B78521) can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.netoil.gov.iq Alternatively, dehydrative cyclization using reagents like phosphorus oxychloride can convert the carbohydrazide into a 2-substituted-1,3,4-oxadiazole. nih.govijper.org Another method involves the reaction with an acid chloride to form a diacylhydrazine intermediate, which is then cyclized. mdpi.com
Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the carbohydrazide with reagents that provide the necessary carbon and nitrogen atoms. researchgate.net For instance, reaction with carbon disulfide can lead to the formation of a triazole ring. oil.gov.iqdergipark.org.tr Another route involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazole.
Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized from carbohydrazides by condensation with β-ketoesters, such as ethyl acetoacetate. ijpsr.cominnovareacademics.in This reaction typically proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. innovareacademics.in The reaction of acid hydrazides with acetylacetone (B45752) is another route to pyrazole (B372694) derivatives. oil.gov.iq
Table 1: Examples of Cyclocondensation Reactions
| Starting Material | Reagent | Product Heterocycle |
|---|---|---|
| This compound | Carbon Disulfide/KOH | 1,3,4-Oxadiazole-2-thiol |
| This compound | Phosphorus Oxychloride | 1,3,4-Oxadiazole (B1194373) |
| This compound | Ethyl Acetoacetate | Pyrazolone |
Thiosemicarbazide and Semicarbazide (B1199961) Formation
The nucleophilic terminal amine of this compound readily reacts with isothiocyanates and isocyanates to form thiosemicarbazide and semicarbazide derivatives, respectively. rjpbcs.com This reaction involves the nucleophilic attack of the hydrazide's amino group on the electrophilic carbon of the isothiocyanate or isocyanate.
For example, the reaction with phenyl isothiocyanate would yield N-phenyl-2-(1,3-oxazole-5-carbonyl)hydrazine-1-carbothioamide. Similarly, reaction with phenyl isocyanate produces N-phenyl-2-(1,3-oxazole-5-carbonyl)hydrazine-1-carboxamide. researchgate.net These derivatives are valuable intermediates in their own right, often serving as precursors for the synthesis of other heterocyclic systems like triazoles and oxadiazoles. ijper.org
Reactions Involving the 1,3-Oxazole Ring System
While the carbohydrazide moiety is the primary site of reactivity for derivatization, the 1,3-oxazole ring itself can undergo certain chemical transformations, although it is generally considered an electron-poor aromatic system.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The 1,3-oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com However, the presence of electron-donating groups on the ring can activate it towards electrophilic attack. tandfonline.comsemanticscholar.orgthepharmajournal.com The regioselectivity of such substitutions is influenced by the positions of the heteroatoms. Electrophilic substitution, when it occurs, preferentially takes place at the C5 position, followed by the C4 and then the C2 position. tandfonline.comsemanticscholar.orgthepharmajournal.com The presence of the carbohydrazide group at C5, being an electron-withdrawing group, would further deactivate the ring towards electrophilic substitution. Therefore, electrophilic substitution reactions directly on the 1,3-oxazole ring of this compound are generally difficult to achieve. pharmaguideline.com
Table 2: Regioselectivity of Electrophilic Substitution on the Oxazole Ring
| Position | Reactivity |
|---|---|
| C5 | Most reactive tandfonline.comsemanticscholar.orgthepharmajournal.com |
| C4 | Moderately reactive pharmaguideline.com |
Ring-Opening and Rearrangement Reactions under Specific Conditions (e.g., Acid-Catalyzed Ring-Opening)
The 1,3-oxazole ring can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids. Protonation of the nitrogen atom increases the electrophilicity of the ring, making it susceptible to nucleophilic attack, which can lead to ring cleavage. For instance, acid-catalyzed hydrolysis can lead to the opening of the oxazole ring.
A notable rearrangement reaction involving the oxazole ring is the Cornforth rearrangement. This thermal rearrangement occurs in 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.orgwikipedia.org This proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, followed by rearrangement and ring-closure. wikipedia.org While this specific rearrangement applies to 4-acyloxazoles, it highlights a potential pathway for rearrangement in substituted oxazole systems under thermal conditions.
Structure Activity Relationship Sar and Molecular Design Principles for 1,3 Oxazole 5 Carbohydrazide Derivatives
Elucidation of Key Structural Motifs for Modulating Biological Activity
The biological activity of 1,3-oxazole-5-carbohydrazide derivatives is not dictated by a single feature but rather by the interplay of several key structural motifs. The foundational scaffold itself consists of two critical components: the 1,3-oxazole ring and the 5-carbohydrazide side chain.
The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a rigid core. derpharmachemica.com Its planar structure and the presence of nitrogen and oxygen heteroatoms make it capable of participating in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-pi stacking. The oxazole (B20620) nucleus is a recognized "privileged scaffold" in drug discovery, found in numerous natural products and synthetic drugs, and its presence is often correlated with a significant increase in the biological activity of the parent molecule. derpharmachemica.comnih.gov
The carbohydrazide (B1668358) moiety (-CONHNH2) at the 5-position is a crucial functional group that profoundly influences the molecule's pharmacological profile. researchgate.net This group is a versatile hydrogen bond donor and acceptor. More importantly, it serves as a synthetic handle to introduce further structural diversity. The terminal amine of the hydrazide is readily condensed with various aldehydes and ketones to form hydrazone derivatives (-CONH-N=CH-R) . This hydrazone linkage is a key motif, extending the conjugation of the system and allowing for the attachment of a wide array of substituted aromatic or heterocyclic rings, which can then interact with specific pockets in a target enzyme or receptor.
Together, the rigid oxazole core and the flexible, modifiable hydrazide/hydrazone linker form a pharmacophore that can be fine-tuned to achieve desired biological effects, from antimicrobial to anticancer activities. d-nb.infothepharmajournal.com
Influence of Substitution Patterns at the Oxazole Core and Carbohydrazide Moiety on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be systematically altered by introducing various substituents at two primary locations: the oxazole core (typically at the C2 and C4 positions) and the terminal group attached to the carbohydrazide moiety. Substitution patterns play a pivotal role in delineating the biological activities of these compounds. d-nb.info
Substitution at the Carbohydrazide Moiety: The most extensively studied modifications involve the conversion of the carbohydrazide to a hydrazone, which attaches a terminal (hetero)aromatic ring. The nature and position of substituents on this terminal ring have a profound impact on biological activity. Both electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -F, -NO2) have been shown to modulate potency.
For example, in a study of carbohydrazide and 1,3,4-oxadiazole (B1194373) derivatives with insecticidal activity against Aedes aegypti, specific substitutions on the terminal phenyl ring were found to be critical for potency. nih.gov A derivative bearing a nitro group (-NO2) and another with di-halogen (2,4-dichloro) substitution were the most promising compounds, highlighting the importance of electron-withdrawing features. nih.gov Similarly, in a series of thiazole-5-carbohydrazide (B1331147) derivatives, monohydroxy and halogen-substituted compounds showed enhanced antimicrobial and antioxidant activity. mdpi.com
| Core Scaffold | Terminal Substituent (R) on Phenyl Ring | Observed Biological Activity | Key Finding |
|---|---|---|---|
| Carbohydrazide/Oxadiazole | 4-Nitro | Insecticidal (Aedes aegypti) | Strong electron-withdrawing group enhances potency. nih.gov |
| Carbohydrazide/Oxadiazole | 2,4-Dichloro | Insecticidal (Aedes aegypti) | Multiple halogen substitutions significantly increase activity. nih.gov |
| Thiazole-5-carbohydrazide | Hydroxy (ortho, meta, or para) | Antioxidant | Electron-donating hydroxyl groups improve free-radical scavenging. mdpi.com |
| Thiazole-5-carbohydrazide | 4-Fluoro | Antioxidant | Halogen substitution contributes to antioxidant potential. mdpi.com |
| Thiazole-5-carbohydrazide | 2,4-Dichloro | Antioxidant | Di-halogen substitution enhances antioxidant activity. mdpi.com |
Rational Drug Design Strategies Integrating the this compound Scaffold
The this compound framework is an exemplary template for rational drug design, a strategy that aims to develop new therapeutic agents based on a deep understanding of biological targets and molecular interactions. nih.gov The versatility of this scaffold allows medicinal chemists to employ several design strategies.
One prominent strategy is molecular hybridization . This involves combining the this compound core (a known pharmacophore) with other molecular fragments that have established biological activity. The goal is to create a new hybrid molecule with a synergistic or improved pharmacological profile. For instance, the carbohydrazide can be reacted with various substituted benzaldehydes to create a library of hydrazone derivatives, each incorporating a different terminal phenyl ring known to interact with a specific biological target.
Computational and structure-based design is another powerful approach. Molecular docking studies are frequently used to predict how different derivatives of the scaffold will bind to the active site of a target protein. For example, hydrazide-containing compounds are known to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.govmdpi.com Researchers can model this compound derivatives within the InhA active site to rationally design substitutions that maximize binding affinity and inhibitory potential. This in silico screening helps prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process. nih.gov
By leveraging these rational design principles, the this compound scaffold can be systematically optimized to generate novel drug candidates with high efficacy and selectivity for a range of diseases.
Pharmacological and Biological Research of 1,3 Oxazole 5 Carbohydrazide Derivatives
Antimicrobial Research Applications
Derivatives of the oxazole (B20620) scaffold have been widely investigated for their potential to combat pathogenic microorganisms. The substitution pattern on the oxazole ring plays a critical role in determining the compound's biological activities. chemmethod.comnih.gov
Numerous studies have demonstrated that compounds containing the 1,3-oxazole motif exhibit significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research into various classes of oxazole derivatives has shown promising results against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.goviajps.com
For instance, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antimicrobial potential, with some compounds showing notable zones of inhibition against S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives showed in vitro activity against all screened Gram-negative and Gram-positive bacteria. In another study, newly synthesized amido sulfonamido methane linked bisoxazoles displayed comparable antibacterial activity against both bacterial types. The introduction of the 1,3-oxazole ring has been noted to significantly increase the antibacterial activity of derived molecules. Some oxazole analogues have demonstrated potent activity not only against susceptible strains but also against multidrug-resistant and quinolone-resistant Gram-positive bacteria.
Table 1: Examples of Antibacterial Activity in Oxazole Derivatives
| Compound Class | Target Pathogens | Observed Activity | Reference |
|---|---|---|---|
| Pyrazole-linked oxazole-5-one | S. aureus, E. coli, P. aeruginosa | Significant zones of inhibition measured in mm. | nih.gov |
| Amine linked bis- and tris-heterocycles | Staphylococcus aureus, Klebsiella pneumoniae | Excellent activity, with inhibition zones of 21 mm and 22 mm, respectively. | |
| Pyrrolyl/pyrazolyl-oxazoles | Gram-negative and Gram-positive bacteria | Gram-negative bacteria were more susceptible. | |
| Chiral propanoic acid derivatives | Gram-negative and Gram-positive bacteria | General in vitro activity observed, though specific MIC values varied. | nih.gov |
| Benzoxazole-5-carboxylate derivatives | S. typhi, E. coli, S. aureus, B. subtilis | One derivative showed the highest activity among those tested. | nih.gov |
The antifungal potential of oxazole derivatives has also been a key area of investigation. These compounds have been tested against various fungal strains, including clinically relevant species like Candida albicans and environmental molds such as Aspergillus niger. nih.goviajps.com
While some studies reported poor to moderate antifungal activity for certain oxazole derivatives, others have identified compounds with significant potential. nih.gov For example, a study involving pyrazole-linked oxazole-5-one moieties showed that some derivatives exhibited noteworthy activity against C. albicans. nih.gov Similarly, certain benzoxazole-5-carboxylate derivatives demonstrated much higher potency than other tested compounds against both C. albicans and A. niger. nih.gov In another research effort, a series of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, were evaluated against maize disease pathogens, with several compounds showing significant antifungal activities that were superior to the commercial fungicide carbendazim. nih.gov
The proposed mechanisms of action for the antifungal effects of these heterocyclic compounds are beginning to be elucidated. For a series of 1,3,4-oxadiazole derivatives active against the maize pathogen Exserohilum turcicum, molecular docking studies suggested that the compounds could bind to the active site of succinate (B1194679) dehydrogenase (SDH). nih.gov This binding, facilitated by hydrophobic contact and hydrogen bonds, is believed to inhibit the enzyme's function, which is crucial for fungal respiration. nih.gov Further studies showed that active compounds induced significant morphological changes in the fungal hyphae, causing them to shrink and collapse. nih.gov
Table 2: Antifungal Activity Spectrum of Oxazole and Related Derivatives
| Compound Class | Fungal Strains Tested | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Pyrazole-linked oxazole-5-one | Candida albicans | Some derivatives showed high activity. | Not specified | nih.gov |
| Benzoxazole-5-carboxylate | Candida albicans, Aspergillus niger | Certain compounds had much higher potency than others in the series. | Not specified | nih.gov |
| 1,3,4-Oxadiazole derivatives | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | Several compounds exhibited EC50 values significantly lower than the carbendazim control against E. turcicum. | Inhibition of succinate dehydrogenase (SDH) | nih.gov |
| Pyrrolyl/pyrazolyl-oxazoles | Various fungi | Inhibited spore germination. | Not specified | researchgate.net |
Research into the antiviral properties of 1,3-oxazole derivatives is an emerging field. While the oxazole core is recognized as a valuable pharmacophore in the design of various therapeutic agents, including antivirals, specific studies on 1,3-Oxazole-5-carbohydrazide derivatives are less documented in recent literature. unipa.it However, the broader class of five-membered heterocyclic compounds containing nitrogen and oxygen or sulfur atoms, such as oxadiazoles and thiadiazoles, have been investigated for activity against a range of viruses. arkat-usa.org For example, certain 1,3,4-oxadiazole acetamide derivatives have been screened for activity against the Hepatitis C virus (HCV). arkat-usa.org Given the structural similarities, these findings suggest that the 1,3-oxazole scaffold represents a promising starting point for the development of novel antiviral agents.
Anticancer Research and Mechanistic Studies
The 1,3-oxazole moiety is a recurring motif in the development of novel anticancer agents, valued for its ability to form multiple types of interactions with biological targets and its amenability to structural modification. dntb.gov.uaunipa.it Derivatives are often evaluated for their ability to inhibit the growth of various cancer cell lines, with research focused on both their cytotoxic effects and the underlying molecular mechanisms. researchgate.net
A primary method for evaluating the anticancer potential of new compounds is the U.S. National Cancer Institute's (NCI) 60-human tumor cell line screen. This screen assesses a compound's activity against a diverse panel of cancer cells from nine different tissue types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
Numerous 1,3-oxazole derivatives, particularly sulfonamides, have been subjected to this screening protocol. nih.govresearchgate.net Typically, compounds are first tested at a single high dose (e.g., 10 μM). nih.govnih.gov The results are reported as a growth percentage (GP), where a value between 0 and 99 indicates cytostatic activity (growth inhibition), and a value between -100 and 0 signifies cytotoxic activity (cell killing). nih.gov
Compounds that show significant activity proceed to a five-dose assay, from which key parameters are derived:
GI₅₀: The concentration required to inhibit cell growth by 50%.
TGI: The concentration required for total growth inhibition (cytostatic effect).
LC₅₀: The concentration required to kill 50% of the cells (cytotoxic effect).
Studies on novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides and 1,3-oxazole sulfonamides have shown that many of these derivatives exhibit promising growth inhibitory properties, with GI₅₀ values in the low micromolar to nanomolar ranges. nih.govresearchgate.netnih.gov For example, certain 1,3-oxazole sulfonamides with 2-chloro-5-methylphenyl and 1-naphthyl substituents proved to be potent inhibitors of leukemia cell lines, with mean GI₅₀ values of 48.8 and 44.7 nM, respectively. nih.govresearchgate.net Halogenated derivatives, in general, have been observed to be among the most active compounds. nih.gov
Table 3: NCI-60 Screening Data for Selected 1,3-Oxazole Sulfonamide Derivatives
| Compound Type | Initial Screening (10 µM) | Five-Dose Assay Results | Selectivity | Reference |
|---|---|---|---|---|
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | High activity against the 60 cell line panel for some derivatives. | Showed inhibitory activity (GI₅₀), but cytotoxic concentration was >100 μM. | Not specified | nih.gov |
| 1,3-Oxazole sulfonamides (general) | Many compounds exhibited good overall growth inhibition. | GI₅₀ values in the low micromolar to nanomolar range. | High specificity for leukemia cell lines. | nih.govresearchgate.net |
| Halogenated 1,3-oxazole sulfonamides | Found to be the most active substrates. | Most examples inhibited cancer cell growth by at least 75%. | Not specified | nih.gov |
| 1-Naphthyl substituted sulfonamide | Potent growth inhibition observed. | Mean GI₅₀ of 44.7 nM. | Potent leukemia inhibitor. | nih.govresearchgate.net |
A significant focus of anticancer research for 1,3-oxazole derivatives has been the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, and their disruption is a proven strategy in cancer chemotherapy. researchgate.netnih.gov
Several series of 1,3-oxazole derivatives have been identified as effective tubulin polymerization inhibitors. nih.govresearchgate.net These compounds often act by binding to the colchicine binding site on β-tubulin, which leads to the depolymerization of microtubules. unipa.itnih.gov This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death). unipa.it For example, in vitro tubulin polymerization experiments confirmed that a class of 1,3-oxazole sulfonamides effectively binds to tubulin and induces microtubule depolymerization. nih.govresearchgate.net
The NCI's COMPARE algorithm is a valuable tool for hypothesizing mechanisms of action. This program compares the mean-graph "fingerprint" of a test compound's activity across the 60 cell lines with the fingerprints of known anticancer agents in a database. For several active N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, COMPARE analysis revealed a moderate positive correlation with known microtubule-targeting agents like vinblastine and paclitaxel. researchgate.netnih.gov This correlation strongly suggests that disruption of microtubule formation is a primary mechanism of action for the anticancer activity of these oxazole derivatives. researchgate.netnih.gov
Structure-Mechanism Relationships in Oncological Agents
The 1,3-oxazole framework, often synthesized from carbohydrazide (B1668358) precursors, is a key component in the development of novel anticancer agents. nih.govresearchgate.net The anticancer activity of these derivatives is attributed to a variety of mechanisms, and their structure plays a crucial role in their efficacy. Modifications to the 1,3-oxazole scaffold are a key strategy for enhancing cytotoxicity against malignant cells. mdpi.com
Derivatives of 1,3-oxazole have demonstrated the ability to inhibit a range of biological targets involved in cancer cell proliferation. mdpi.com These mechanisms include the inhibition of growth factors, enzymes, and kinases. mdpi.com Specifically, oxazole derivatives have been shown to possess potent anticancer activity by targeting novel pathways such as STAT3 and G-quadruplexes. nih.gov They can also induce apoptosis in cancer cells by inhibiting tubulin protein. nih.gov
Furthermore, research has identified other targets for oxazole derivatives, including DNA topoisomerase enzymes and protein kinases. nih.gov The versatility of the 1,3-oxazole moiety allows it to be combined with other pharmacophores, leading to the development of new drugs with improved anticancer properties. nih.govnih.gov The hybridization of 1,3,4-oxadiazole, a related heterocyclic compound also accessible from carbohydrazides, with other anticancer agents has been shown to target enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase. mdpi.com
A study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives revealed that these compounds had inhibitory effects on the growth of A549 lung cancer cells and could induce apoptosis. nih.gov The structure-activity relationship analysis indicated that the lipophilicity of the compounds, as represented by their logP values, played a significant role in their inhibitory effects. nih.gov
Anti-inflammatory and Analgesic Research
Derivatives of 1,3-oxazole and the related 1,3,4-oxadiazole, often synthesized from carbohydrazide intermediates, have been investigated for their potential as anti-inflammatory and analgesic agents. banglajol.infonih.govjddtonline.infochemmethod.com The 1,3-oxazole ring is a structural component of known anti-inflammatory drugs like oxaprozin, a COX-2 inhibitor. derpharmachemica.com
In one study, a series of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives were synthesized from benzothiazolyl carboxyhydrazide. banglajol.info Several of these compounds exhibited significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some showing inhibition of edema comparable to the standard drug, diclofenac sodium. banglajol.info These compounds also demonstrated notable analgesic effects. banglajol.info
Another series of novel oxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw method. jddtonline.info The results indicated that these derivatives possess promising anti-inflammatory properties. jddtonline.info The search for new anti-inflammatory and analgesic compounds has also led to the synthesis of new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which have shown significant anti-inflammatory and analgesic responses in animal models.
The anti-inflammatory mechanism of some 1,3,4-oxadiazole derivatives is believed to be linked to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The planar and aromatic nature of the oxadiazole ring allows it to act as a flat aromatic linker, facilitating appropriate orientation to bind to COX-2 enzymes, which may lead to a reduction in inflammation with fewer ulcerogenic effects.
The following table summarizes the anti-inflammatory activity of some 1,3,4-oxadiazole derivatives:
| Compound ID | Maximum Inhibition (%) | Standard Drug |
| 3a1 | 76.19 | Diclofenac Sodium (82.14%) |
| 3a2 | 81.91 | Diclofenac Sodium (82.14%) |
| 3a3 | 69.28 | Diclofenac Sodium (82.14%) |
| 3a4 | 80.23 | Diclofenac Sodium (82.14%) |
| 3a5 | 79.16 | Diclofenac Sodium (82.14%) |
| 3a6 | 80.23 | Diclofenac Sodium (82.14%) |
| 3a7 | 70.50 | Diclofenac Sodium (82.14%) |
| 3a8 | 81.54 | Diclofenac Sodium (82.14%) |
| 3a9 | 79.08 | Diclofenac Sodium (82.14%) |
Data sourced from a study on 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzathiazole derivatives. banglajol.info
Other Emerging Biological Activities and Therapeutic Potential
Antidiabetic and Antiobesity Properties
Derivatives of 1,3-oxazole are being explored for their potential in managing metabolic disorders such as diabetes and obesity. google.comd-nb.infothepharmajournal.com The 1,3-oxazole scaffold is present in the antidiabetic drug aleglitazar. derpharmachemica.com
A study on a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats demonstrated its potential antidiabetic activity. nih.gov The derivative significantly reduced blood glucose levels, improved body weight, and had a positive effect on insulin levels and antioxidant factors. nih.gov Furthermore, treatment with the oxadiazole derivative led to a significant reduction in cholesterol and triglyceride levels. nih.gov
In another study, sulfonamide hybrids of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in-vivo antihyperglycemic activity in a rat model of type II diabetes. ijper.org The results showed that these derivatives significantly lowered blood glucose levels, indicating their potential as antidiabetic agents. ijper.org The mechanism of action for the antidiabetic effects of oxadiazole derivatives may involve the modulation of molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, α-amylase, and GSK-3β, which are involved in regulating glucose metabolism and insulin secretion. nih.gov
Regarding antiobesity properties, a novel oxazole derivative has been shown to have anti-adipogenic action through the activation of the AMPK pathway. nih.gov This compound inhibited the differentiation of preadipocytes and improved dyslipidemia in a high-calorie diet-fed animal model, suggesting its potential as a lead compound against adipogenesis. nih.gov
The following table presents data on the effect of a 1,3,4-oxadiazole derivative on blood glucose levels in diabetic rats:
| Treatment Group | Dose (mg/kg) | Blood Glucose Level (mg/dL) |
| Disease Control | - | 199 ± 1.0 |
| 1,3,4-oxadiazole derivative | 15 | 164 ± 0.5 |
Data adapted from a study on the antidiabetic activity of an oxadiazole derivative. nih.gov
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and derivatives of 1,3-oxazole and related hydrazide-based compounds have shown promise in this area. chemmethod.comderpharmachemica.compnrjournal.com
In one study, a series of hydrazide-based 1,3-benzoxazole derivatives were synthesized from 2-phenyl benzoxazole-5-carboxylic acid hydrazide. pnrjournal.com These compounds were found to be effective in inhibiting mycolic acid cyclopropane synthase (cmaA1), an enzyme crucial for the growth of the mycobacterial cell wall. pnrjournal.com
Another approach involves the hybridization of the 1,3-oxazole ring with isoniazid, a first-line antitubercular drug. nih.gov The resulting 1,3-oxazole-isoniazid hybrids have been synthesized and studied for their antitubercular activity. nih.gov Furthermore, a library of new hydrazide derivatives containing a 1,3,4-oxadiazole core has been designed and evaluated for antimycobacterial activity against various strains of M. tuberculosis, including drug-resistant ones. nih.gov Some of these derivatives exhibited high antimycobacterial activity, with two derivatives being effective against pyrazinamide-resistant strains. nih.gov
The mechanism of action of some of these derivatives is thought to involve the inhibition of the mycobacterial enoyl reductase (InhA) enzyme, a key player in the biosynthesis of fatty acids. mdpi.com
The following table shows the antitubercular activity of some hydrazide derivatives containing a 1,3,4-oxadiazole core against M. tuberculosis H37Ra:
| Compound ID | MIC (μg/mL) |
| Derivative 1 | 8 |
| Derivative 2 | 8 |
| Derivative 3 | 8 |
| Derivative 4 | 8 |
| Derivative 5 | 8 |
Data from a study on new hydrazide derivatives containing a 1,3,4-oxadiazole core. nih.gov
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant properties are of significant interest. nih.gov Derivatives of 1,3-oxazole have been investigated for their antioxidant potential. chemmethod.comnih.govmdpi.com
A series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The study assessed the inhibition of lipid peroxidation and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. nih.gov One of the synthesized compounds demonstrated significant antioxidant activity, inhibiting microsomal EROD activity more effectively than the specific inhibitor caffeine at the same concentration. nih.gov
In another study, the antioxidant potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives was evaluated through various assays. mdpi.com One of the derivatives exhibited excellent antioxidant potential in the DPPH assay, with a high percentage of free radical inhibition. mdpi.com The study also found that some of these derivatives had high activity in inhibiting hydroxyl free radicals. mdpi.com
The antioxidant activity of these compounds is an important area of investigation, as it may contribute to their therapeutic effects in various conditions. nih.gov
The table below presents the antioxidant activity of a selected oxazole-5(4H)-one derivative:
| Compound | Concentration (M) | EROD Activity Inhibition (%) |
| E3 | 10⁻³ | 89 |
| Caffeine (Inhibitor) | 10⁻³ | 85 |
Data from a study on the antioxidant properties of new oxazole-5(4H)-one derivatives. nih.gov
Herbicidal and Insecticidal Properties
Derivatives of 1,3-oxazole and the related 1,3,4-oxadiazole have shown potential applications in agriculture as herbicidal and insecticidal agents. nih.govmdpi.com
In a study focused on insecticidal activity, novel compounds with oxadiazole and imidazolidine rings were synthesized from a carbohydrazide precursor and screened for their effects against the yellow fever and dengue vector, Aedes aegypti. nih.gov While none of the compounds showed larvicidal activity at the tested concentrations, several exhibited promising adulticidal activity, with high mortality rates at a low dose. nih.gov The most promising compounds had LD50 values indicating their effectiveness against female Ae. aegypti. nih.gov
Some 1,3,4-oxadiazole derivatives have also been reported to possess herbicidal activity. nih.govresearchgate.net In one study, certain 1,3,4-oxadiazole compounds exhibited a bleaching effect, indicating potential herbicidal action. nih.gov Another natural product containing a mono-oxazole, inthomycin B, was found to have herbicidal activities. mdpi.com
The development of new insecticides is crucial for combating insect pests and vectors that cause significant losses in agriculture and public health. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a potential source of new insecticidal compounds.
The following table summarizes the adulticidal activity of selected carbohydrazide and 1,3,4-oxadiazole derivatives against Aedes aegypti:
| Compound ID | LD50 (μg per mosquito) |
| 2c | 2.80 ± 0.54 |
| 3h | 2.80 ± 0.54 |
Data from a study on carbohydrazide and 1,3,4-oxadiazole derivatives as insecticides. nih.gov
Advanced Research Methodologies and Computational Studies
Spectroscopic Analysis for Structural Elucidation of Novel Derivatives (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
The precise chemical structure of novel 1,3-oxazole-5-carbohydrazide derivatives is unequivocally established through a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive structural assignment. units.itmdpi.com
Infrared (IR) Spectroscopy is employed to identify the key functional groups present in the molecule. Characteristic absorption bands confirm the successful synthesis of the core structure. For instance, the IR spectra of oxazole (B20620) carbohydrazide (B1668358) derivatives typically show strong absorption peaks corresponding to N-H stretching of the hydrazide group (around 3239-3316 cm⁻¹), a sharp peak for the carbonyl (C=O) group of the amide (around 1684-1709 cm⁻¹), and vibrations for the C-O-C and C=N bonds within the oxazole ring. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR spectra reveal the chemical environment of each proton. Protons on the oxazole ring, the NH and NH₂ protons of the hydrazide linker, and protons on any substituent groups appear at distinct chemical shifts. mdpi.com For example, the proton on the oxazole ring often appears as a singlet, while the hydrazide protons (CONHNH₂) typically present as exchangeable singlets. nih.govekb.eg
¹³C NMR spectra are used to identify all unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide is characteristically found in the downfield region (e.g., >155 ppm), while the carbons of the oxazole ring appear at specific chemical shifts that confirm the heterocyclic structure. nih.govresearchgate.netnih.gov
Mass Spectrometry (MS) is crucial for determining the molecular weight of the synthesized compounds. Techniques such as High-Resolution Mass Spectrometry (HREI-MS) or Electrospray Ionization (ESI-MS) provide a precise mass measurement, which is used to confirm the elemental composition. The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) is a key piece of data that validates the identity of the final product. mdpi.commdpi.comresearchgate.net
| Technique | Observed Feature | Typical Range / Value | Structural Interpretation |
|---|---|---|---|
| IR | N-H Stretch | 3200-3400 cm⁻¹ | Hydrazide (-NHNH₂) Group |
| IR | C=O Stretch | 1680-1710 cm⁻¹ | Amide Carbonyl Group |
| ¹H NMR | Oxazole-H | ~8.4 ppm (singlet) | Proton on the Oxazole Ring |
| ¹H NMR | -CONH- | ~10.5-12.0 ppm (singlet) | Amide Proton |
| ¹³C NMR | C=O | >155 ppm | Carbonyl Carbon |
| ¹³C NMR | Oxazole Ring Carbons | 120-165 ppm | Carbons of the Heterocyclic Ring |
| Mass Spec (ESI-MS) | [M+H]⁺ | Matches Calculated MW+1 | Confirms Molecular Weight |
Chromatographic Techniques for Purification and Analytical Characterization (e.g., LC-MS)
Chromatographic techniques are essential for both the purification of synthesized this compound derivatives and the verification of their purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique widely used in this context. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Following a synthesis reaction, LC-MS is used to monitor the reaction's progress and to analyze the crude product mixture. This allows researchers to quickly identify the desired product and any byproducts or remaining starting materials. For purification, the crude product is subjected to preparative chromatography, and the collected fractions are analyzed by LC-MS to confirm the presence and purity of the target compound before combining the pure fractions. The final, purified compound's identity is confirmed by the mass spectrometer, which provides the molecular weight, while the chromatogram indicates its purity, often aiming for >95% for biological testing.
Computational Chemistry Approaches in Drug Discovery and Mechanistic Understanding
Computational chemistry has become a cornerstone in modern drug discovery, offering powerful tools to predict molecular properties and understand biological interactions before committing to costly and time-consuming laboratory synthesis. For this compound derivatives, these approaches provide critical insights into their electronic structure, reactivity, and potential as therapeutic agents.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. irjweb.commdpi.com By calculating the distribution of electrons, DFT can predict a range of chemical properties.
Frontier Molecular Orbital (FMO) Analysis is a key application of DFT. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it becomes saturated with electrons, indicating its propensity to act as an electrophile. researchgate.net
These calculations help researchers understand the intrinsic stability and reactivity of different oxazole derivatives, guiding the design of compounds with desired electronic properties. irjweb.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Oxazole Derivative A | -6.54 | -1.70 | 4.84 | 3.51 |
| Oxazole Derivative B | -6.71 | -2.01 | 4.70 | 3.89 |
| Oxazole Derivative C | -6.39 | -2.21 | 4.18 | 4.12 |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. semanticscholar.org This method is instrumental in screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.
For this compound derivatives, docking studies are performed to predict their binding modes and affinities within the active sites of therapeutically relevant enzymes, like kinases (e.g., VEGFR-2). mdpi.comdergipark.org.tr The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). The results reveal crucial intermolecular interactions, such as:
Hydrogen Bonds: Key interactions with specific amino acid residues (e.g., Asp1046 in VEGFR-2) that anchor the ligand in place. dergipark.org.tr
Hydrophobic Interactions: Interactions with nonpolar residues that contribute to binding stability.
π-π Stacking: Aromatic interactions between the oxazole ring and aromatic amino acid residues like tyrosine or phenylalanine. mdpi.com
These studies guide the rational design of more potent inhibitors by identifying which chemical modifications on the oxazole scaffold could enhance binding interactions. researchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 7j | VEGFR-2 | -11.68 | Cys919, Asp1046, Glu885 |
| Derivative 1h | InhA | -7.50 | Gly96, Tyr158, Met199 |
| Derivative 5f | CYP51 | -9.80 | Tyr132, His377, Ser507 |
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability and behavior of the protein-ligand complex in a simulated physiological environment. nih.gov
An MD simulation is typically run for a significant duration (e.g., 100 nanoseconds) to observe the conformational changes of both the ligand and the protein. nih.govajgreenchem.com Key metrics are analyzed to determine the stability of the complex:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A low and stable RMSD value over time suggests that the complex is stable and the ligand remains securely bound in the active site. ajgreenchem.comjcchems.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. ajgreenchem.com
By confirming that the interactions predicted by docking are maintained throughout the simulation, MD studies provide a higher level of confidence in the proposed binding mode and the potential of the compound as an effective inhibitor. nih.gov
Future Directions and Translational Research Potential
Development of Novel 1,3-Oxazole-5-carbohydrazide-Based Bioactive Scaffolds with Enhanced Selectivity and Potency
The development of new bioactive scaffolds based on the this compound core is a primary objective in contemporary drug discovery. The oxazole (B20620) nucleus is a key component in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The goal is to create derivatives with improved potency and, crucially, enhanced selectivity towards their biological targets to minimize off-target effects.
Research efforts are centered on the rational design and synthesis of novel analogues where different substituents are introduced onto the oxazole ring. For instance, the presence of specific phenyl or methylphenyl groups at certain positions on the oxazole ring has been shown to be critical for anticancer activity. researchgate.net By modifying these positions, researchers aim to optimize interactions with target biomolecules.
A key area of focus is the inhibition of protein kinases, which are crucial regulators of cell processes and are often dysregulated in diseases like cancer. nih.govnih.gov While challenges such as selectivity and toxicity exist with current inhibitors, the carbohydrazide (B1668358) scaffold is being explored to overcome these issues. nih.gov The design of new derivatives involves creating molecules that can fit precisely into the binding sites of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinases (CDKs). nih.gov Other identified targets for oxazole derivatives include STAT3, microtubules, and G-quadruplexes, offering multiple avenues for developing highly targeted anticancer therapies. nih.gov
The following table summarizes research findings on related carbohydrazide derivatives, illustrating the potential for potency and specific targeting that can be applied to the this compound scaffold.
| Compound Class | Target/Activity | Research Finding | Citation |
| 5-Oxopyrrolidine-3-carbohydrazones | Anticancer (Triple-Negative Breast Cancer, Melanoma) | A synthesized derivative was 1.7 times more cytotoxic than the standard drug sunitinib (B231) against the MDA-MB-231 breast cancer cell line. | nih.gov |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Anti-HIV | A derivative with a 4-fluorobenzoyl group was identified as the most potent compound against HIV replication. | nih.gov |
| N'-phenyl-1,3,4-oxadiazole-2-carbohydrazides | Antifungal (Agricultural) | Several compounds showed superior activity against Gibberella zeae compared to the commercial fungicide fluopyram, with EC50 values as low as 0.486 µg/mL. | nih.gov |
Integration of Advanced Synthetic Methodologies with Computational Chemistry for Expedited Drug Discovery
To accelerate the discovery of new drug candidates, modern research integrates computational chemistry with advanced synthetic techniques. nih.gov This synergistic approach allows for the rapid design, synthesis, and testing of novel this compound derivatives.
Computational Approaches: Computational tools are instrumental in the initial stages of drug design. Molecular docking, for example, allows researchers to simulate how different derivatives of the oxazole-carbohydrazide scaffold will bind to a specific biological target, such as an enzyme's active site. nih.gov This has been used effectively to predict the binding modes of carbohydrazide derivatives with targets like HIV integrase and succinate (B1194679) dehydrogenase. nih.govnih.gov This predictive power helps to prioritize which compounds are most likely to be active, saving significant time and resources. nih.gov Computer-aided synthesis planning (CASP) software can further streamline this process by retrosynthetically analyzing target compounds and identifying feasible reaction pathways. nih.gov
Advanced Synthetic Methodologies: Once promising candidates are identified computationally, advanced synthetic methodologies are employed for their rapid production. These methods are often more efficient and higher-yielding than traditional techniques. nih.gov
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.net It is considered an energy-efficient and environmentally benign method for synthesizing heterocyclic compounds like oxazoles. nih.govnih.gov
High-Throughput Automated Synthesis: Robotics and automation can be used to perform a large number of reactions simultaneously, enabling the rapid creation of a library of different this compound derivatives for screening. nih.gov
This integrated workflow, combining in silico screening with rapid parallel synthesis, creates a powerful engine for discovering and optimizing new therapeutic agents based on the this compound scaffold. nih.gov
Exploration of New Therapeutic Targets and Applications in Neglected Diseases
A significant future direction for this compound research is the expansion of its therapeutic applications by identifying new biological targets and investigating its efficacy against a broader range of diseases, including neglected ones. The inherent versatility of the oxazole scaffold makes it a promising starting point for finding treatments for conditions beyond the most heavily researched areas. researchgate.netjapsonline.com
Researchers are actively exploring novel targets for these compounds. For example, related carbohydrazide derivatives have shown potent activity as antifungal agents in agriculture by inhibiting the enzyme succinate dehydrogenase (SDH), a target distinct from those of many existing fungicides. nih.gov In another area, novel carbohydrazide derivatives were designed to inhibit HIV integrase, a critical enzyme for HIV replication, demonstrating potential in antiviral therapy. nih.gov The anticancer potential of oxazole derivatives is also being expanded to include novel targets like the signaling protein STAT3, DNA G-quadruplex structures, and various protein kinases involved in tumor progression. nih.gov
The adaptability of the this compound scaffold makes it a valuable tool for addressing neglected diseases, which often suffer from a lack of effective and affordable treatments. Its demonstrated broad-spectrum biological activity suggests potential applications against parasitic diseases, specific bacterial infections, and other conditions that disproportionately affect developing nations. researchgate.net The search for new scaffolds is a critical goal in discovering novel pesticides and medicines, and the oxazole ring is a promising structure for this purpose. researchgate.net
Sustainable and Green Chemistry Approaches for this compound Synthesis
In line with global efforts to promote environmental sustainability, a key area of future research is the development of green chemistry approaches for the synthesis of this compound and its derivatives. researchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. nih.govresearchgate.net
Several eco-friendly synthetic methods are being applied to the synthesis of oxazole and related heterocyclic compounds:
Solvent-Free Reactions: Performing reactions without a solvent, or in minimal solvent, significantly reduces chemical waste and potential environmental contamination. indexcopernicus.com Techniques such as grinding or milling can initiate reactions through mechanical friction, offering an energy-efficient and clean alternative to traditional solvent-based methods. researchgate.net Multi-component reactions conducted under solvent-free conditions have been used to prepare oxazole derivatives in good yields. indexcopernicus.com
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is a cornerstone of green chemistry. nih.gov It not only accelerates reactions but also often leads to cleaner products and reduced byproduct formation, simplifying purification and minimizing waste. nih.gov
Use of Safer Reagents and Catalysts: Green approaches encourage replacing toxic chemicals with safer alternatives. researchgate.net This includes the use of less hazardous solvents or catalysts that can be easily recovered and reused.
These sustainable practices are crucial for the large-scale production of pharmacologically important molecules, ensuring that the development of new medicines does not come at an undue environmental cost. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 1,3-Oxazole-5-carbohydrazide?
Methodological Answer:
this compound is typically synthesized via cyclocondensation or hydrazinolysis. A widely used approach involves:
- Step 1: Reacting a carboxylic acid derivative (e.g., ethyl 1,3-oxazole-5-carboxylate) with hydrazine hydrate under reflux in ethanol to form the carbohydrazide .
- Step 2: Purification via recrystallization using solvents like ethanol or acetonitrile.
- Key Variables: Reaction time (5–6 hours), temperature (reflux conditions), and molar ratios of reactants (1:1 hydrazine to ester) are critical for optimal yields (~70–85%) .
- Validation: Thin-layer chromatography (TLC) monitors reaction progress, while spectroscopic methods (FT-IR, NMR) confirm structural integrity .
Basic: How is the purity and structural identity of this compound validated?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Catalyst Screening: Piperidine or acetic acid enhances cyclocondensation efficiency by stabilizing intermediates .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors but may require higher temperatures. Ethanol balances cost and efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 10–15% in select cases .
- DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst .
Advanced: How to resolve contradictions in spectroscopic data for structurally similar 1,3-oxazole derivatives?
Methodological Answer:
- Multi-Technique Validation: Combine NMR, X-ray crystallography, and HRMS to distinguish regioisomers or tautomers. For example:
- Computational Aids: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to validate structures .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Design: The oxazole-hydrazide scaffold is leveraged for:
- Biological Screening: Use broth microdilution assays for antimicrobial testing and molecular docking (AutoDock Vina) to predict target binding .
Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs?
Methodological Answer:
- Scaffold Modification: Introduce substituents at the oxazole C-4 or hydrazide N-terminus to assess electronic/steric effects:
- Data Analysis: Use regression models (e.g., partial least squares) to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- DFT Calculations:
- MD Simulations: Simulate solvation effects (water, DMSO) to assess reaction feasibility under different conditions .
Basic: What safety and handling protocols are recommended for this compound synthesis?
Methodological Answer:
- Hydrazine Handling: Use in a fume hood with PPE (gloves, goggles) due to toxicity .
- Waste Disposal: Quench excess hydrazine with aqueous HCl before disposal .
- Stability: Store derivatives in amber vials at 4°C to prevent hydrolysis .
Advanced: How to troubleshoot low yields in the synthesis of this compound derivatives?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids) .
- Reaction Monitoring: In-situ IR tracks carbonyl consumption to optimize reaction termination .
- Alternative Routes: Explore microwave-assisted synthesis or flow chemistry for improved kinetics .
Advanced: What strategies enhance the solubility of this compound for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
